molecular formula C18H24N2O3 B11586485 1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11586485
M. Wt: 316.4 g/mol
InChI Key: SBOHWTZQZRZKJZ-UHFFFAOYSA-N
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Description

1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of both piperidine and indole moieties, which are known for their significant pharmacological activities. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a piperidine-containing precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure .

Mechanism of Action

The mechanism of action of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indole]-2'-one

InChI

InChI=1S/C18H24N2O3/c21-17-18(22-12-6-7-13-23-18)15-8-2-3-9-16(15)20(17)14-19-10-4-1-5-11-19/h2-3,8-9H,1,4-7,10-14H2

InChI Key

SBOHWTZQZRZKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCCCO4

Origin of Product

United States

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